molecular formula C14H15NO2 B8445998 5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid

5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B8445998
M. Wt: 229.27 g/mol
InChI Key: QQAZQHGXNJUBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H15NO2/c16-14(17)13-10-9-12(15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2,(H,16,17)

InChI Key

QQAZQHGXNJUBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)c1ccc(CCCc2ccccc2)[nH]1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.22 mmol) was added to a stirring, room temperature solution of 5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid ethyl ester (85) (0.0629 g, 0.244 mmol) in MeOH (0.61 mL, 0.4 M) under N2. The reaction was heated to reflux until the reaction was judged complete by HPLC. The product was concentrated and then 2 mL of diethyl ether and 2 mL of H2O were added. The organic layer was removed and discarded, then 2 mL of diethyl ether was added, and 10% aq. HCl was added dropwise until the pH=2. The diethyl ether later was removed, and the aqueous was extracted with another portion of diethyl ether. The combined organics were dried, and concentrated to provide the desired product. (Note: An undesired impurity has a retention time of 10.85 min by HPLC. HPLC: 9.91 min.
Name
Quantity
1.22 mmol
Type
reactant
Reaction Step One
Name
5-(3-phenylpropyl)-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.0629 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.